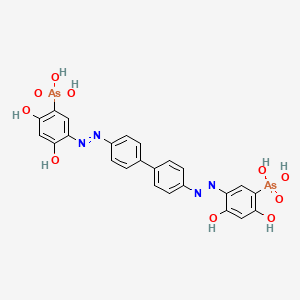
4,4'-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core and diazenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl typically involves the diazotization of aniline derivatives followed by coupling with arsono-substituted phenols. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, with careful control of temperature, pH, and reactant concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may break the diazenyl linkages, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, it may be used to study enzyme interactions and as a probe for understanding biochemical pathways.
Medicine
Industry
In industry, this compound could be used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The diazenyl groups can participate in electron transfer reactions, while the arsono groups may interact with metal ions or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis((5-sulfono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl
- 4,4’-Bis((5-carboxy-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl
Uniqueness
The presence of arsono groups in 4,4’-Bis((5-arsono-2,4-dihydroxyphenyl)diazenyl)-1,1’-biphenyl distinguishes it from other similar compounds, potentially offering unique reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
7145-97-3 |
|---|---|
Molekularformel |
C24H20As2N4O10 |
Molekulargewicht |
674.3 g/mol |
IUPAC-Name |
[5-[[4-[4-[(5-arsono-2,4-dihydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2,4-dihydroxyphenyl]arsonic acid |
InChI |
InChI=1S/C24H20As2N4O10/c31-21-11-23(33)19(9-17(21)25(35,36)37)29-27-15-5-1-13(2-6-15)14-3-7-16(8-4-14)28-30-20-10-18(26(38,39)40)22(32)12-24(20)34/h1-12,31-34H,(H2,35,36,37)(H2,38,39,40) |
InChI-Schlüssel |
FJBJBBIFICYJMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)[As](=O)(O)O)N=NC4=CC(=C(C=C4O)O)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


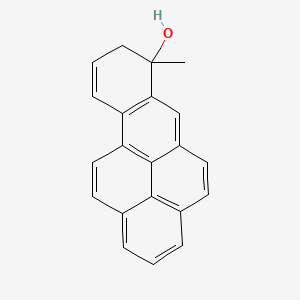
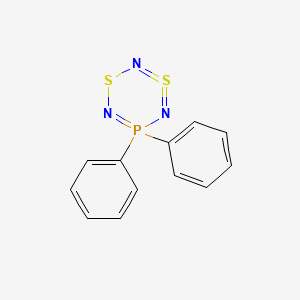
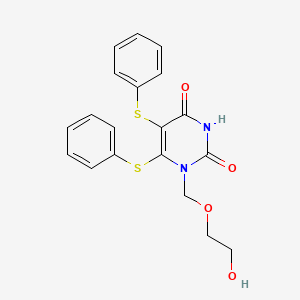
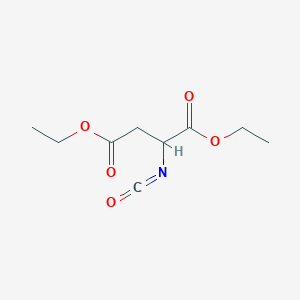
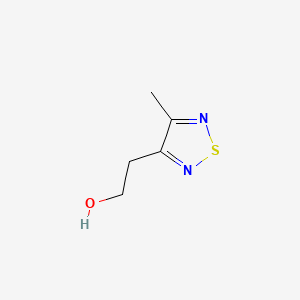
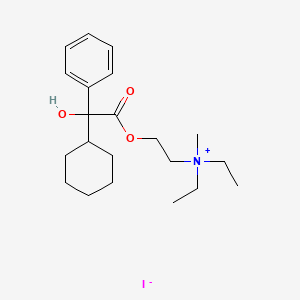
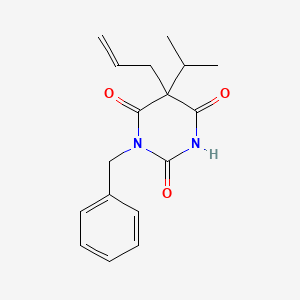
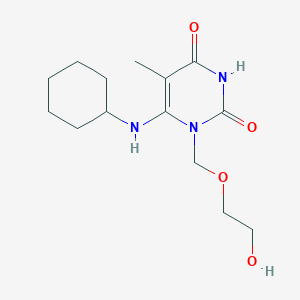

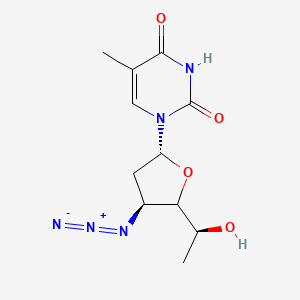

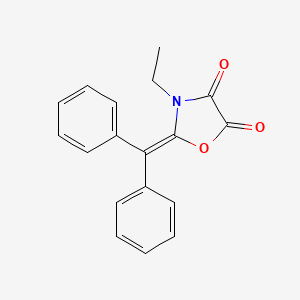
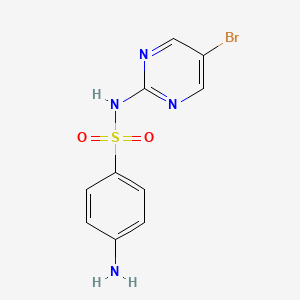
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)
